Olmesartan monohydrate

Description

Contextualization of Angiotensin II Receptor Blockers (ARBs) in Chemical Sciences Research

Angiotensin II receptor blockers (ARBs) are a class of nonpeptide pharmaceuticals that selectively inhibit the action of angiotensin II at the AT1 receptor subtype. wikipedia.org This blockade is a cornerstone of modern cardiovascular therapy. From a chemical sciences perspective, the development of ARBs, often referred to as "sartans," showcases significant advancements in rational drug design and synthetic organic chemistry. mdpi.comacs.org

The core structure of many ARBs, including olmesartan (B1677269), typically features a biphenyl-tetrazole moiety linked to an imidazole (B134444) or a similar heterocyclic system. nih.gov This structural motif is crucial for high-affinity binding to the AT1 receptor. Research in this area continues to explore structure-activity relationships, aiming to enhance receptor affinity, selectivity, and pharmacokinetic profiles. nih.gov The synthesis of these complex molecules often involves multi-step processes, and ongoing research focuses on developing more efficient and sustainable synthetic routes. acs.orgresearchgate.net The study of ARBs also extends to understanding their "off-target" or molecular effects, where minor structural differences between various sartans can lead to distinct pharmacological activities beyond AT1 receptor blockade. nih.gov

Delineation of Olmesartan's Chemical Identity and Prodrug Concept (Olmesartan Medoxomil)

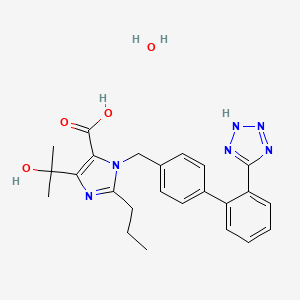

Olmesartan itself is the active pharmaceutical ingredient (API), a potent antagonist of the angiotensin II type 1 (AT1) receptor. nih.gov Chemically, olmesartan is identified as 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid. nih.gov

However, olmesartan is administered orally as its prodrug, olmesartan medoxomil. pfizer.comtga.gov.audrugbank.com A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. nih.gov This strategy is often employed to overcome challenges such as poor solubility or bioavailability. researchgate.net In the case of olmesartan, the medoxomil ester enhances its absorption from the gastrointestinal tract. pfizer.comresearchgate.net Following oral administration, olmesartan medoxomil is rapidly and completely hydrolyzed to the active olmesartan. tga.gov.auwikipedia.org

The chemical name for olmesartan medoxomil is (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate. pfizer.com This esterification masks the carboxylic acid group of olmesartan, a modification that is crucial for its oral bioavailability. researchgate.net

| Property | Olmesartan | Olmesartan Medoxomil |

| IUPAC Name | 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid nih.gov | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate nih.gov |

| Molecular Formula | C24H26N6O3 nih.gov | C29H30N6O6 nih.gov |

| Molecular Weight | 446.5 g/mol nih.gov | 558.6 g/mol nih.gov |

| Role | Active drug nih.gov | Prodrug nih.gov |

Significance of Hydrate (B1144303) Forms in Pharmaceutical Compound Development

The physical form of an active pharmaceutical ingredient (API) is a critical determinant of its performance and manufacturability. Crystalline solids can exist in various forms, including polymorphs, solvates, and hydrates. proumid.compharmaexcipients.com A hydrate is a crystalline solid in which water molecules are incorporated into the crystal lattice in a stoichiometric ratio with the API molecules. pharmaexcipients.com Depending on the number of water molecules per API molecule, they are classified as monohydrates, dihydrates, etc. pharmaexcipients.com

The formation of a hydrate can significantly alter the physicochemical properties of a compound, including:

Solubility and Dissolution Rate: Hydrates generally exhibit lower aqueous solubility and slower dissolution rates compared to their anhydrous counterparts. pharmaexcipients.comcatsci.com This is because the water molecules in the crystal lattice are already interacting with the drug molecules, which can make it more difficult for the crystal to break down and dissolve. pharmaexcipients.com

Stability: Hydrates can be more or less stable than the anhydrous form depending on temperature and relative humidity. proumid.comnih.gov Understanding the conditions under which a hydrate is stable is crucial for ensuring the quality and shelf-life of a drug product. catsci.com

Manufacturability: The physical properties of a hydrate, such as its crystal habit and mechanical strength, can impact manufacturing processes like milling, blending, and tableting. proumid.com

Therefore, the characterization and control of hydrate forms are of paramount importance in pharmaceutical development to ensure consistent product quality and therapeutic efficacy. proumid.comcatsci.com Regulatory agencies consider a hydrate to be a different physical form from an anhydrate, necessitating its thorough characterization. pharmaexcipients.com

Overview of Key Research Domains Pertaining to Olmesartan Monohydrate

Research concerning this compound spans several key domains within the pharmaceutical sciences. A primary area of investigation is the solid-state characterization of this compound. This includes determining its crystal structure, often through techniques like X-ray powder diffraction (XRPD), which provides a unique fingerprint of the crystalline form. researchgate.net

Another critical research area is the study of the physical and chemical stability of this compound. nih.gov This involves understanding how factors like temperature and humidity affect the hydrate's integrity and can lead to dehydration or conversion to other forms. nih.gov Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are instrumental in these studies. nih.gov

Furthermore, research focuses on the impact of the monohydrate form on the formulation and dissolution of olmesartan medoxomil tablets. mdpi.comresearchgate.net The solubility of olmesartan medoxomil is pH-dependent, being practically insoluble in water. tga.gov.aufda.gov Studies explore how the use of the monohydrate, in conjunction with various excipients, influences the dissolution profile of the final dosage form, which is a critical factor for bioavailability. mdpi.comnih.gov

Finally, the synthesis of olmesartan and its prodrug, olmesartan medoxomil, remains an active area of research. researchgate.netchemicalbook.comnih.gov The goal is to develop efficient, scalable, and environmentally friendly synthetic processes that yield high-purity olmesartan medoxomil, which can then be formulated into its monohydrate form for pharmaceutical use.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

913529-31-4 |

|---|---|

Molecular Formula |

C24H28N6O4 |

Molecular Weight |

464.5 g/mol |

IUPAC Name |

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid;hydrate |

InChI |

InChI=1S/C24H26N6O3.H2O/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22;/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29);1H2 |

InChI Key |

CBVAUXGQUBKMCU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O.O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Olmesartan Precursors

Historical Development of Olmesartan (B1677269) Synthesis Pathways

The initial synthesis of olmesartan medoxomil, the prodrug of olmesartan, was described by Yanagisawa et al. nih.govsci-hub.se. A key step in the early manufacturing processes involved the N-alkylation of an imidazole (B134444) ethyl ester derivative with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide in N,N-Dimethylacetamide (DMA). researchgate.net This foundational route often required purification by column chromatography to achieve acceptable purity. nih.gov Subsequent developments aimed to improve yield, reduce costs, and increase throughput. nih.gov

Over time, modifications to the original synthesis focused on improving efficiency and reducing the number of steps. For instance, some processes involved the hydrolysis of an ethyl ester intermediate to its corresponding salt, which was then isolated before being esterified with medoxomil chloride. nih.gov However, this ester hydrolysis step was often plagued by low yields and difficulties during extraction. nih.gov The final step in these early syntheses typically involved the deprotection of the trityl group using an acid, such as acetic acid. nih.govgoogle.com

Advanced Synthetic Route Optimization for Olmesartan and its Prodrug

N-Alkylation Strategies and Yield Enhancement

The N-alkylation step, where the imidazole core is coupled with the biphenylmethyl moiety, is a critical transformation in olmesartan synthesis. Initial methods often resulted in low yields due to the formation of multiple impurities. nih.gov Research has shown that the choice of base and solvent system significantly impacts the reaction's efficiency. The use of anhydrous potassium carbonate (K2CO3) with a reduced particle size has been shown to improve the yield of the N-alkylation reaction. nih.gov

Phase transfer catalysts, such as tetrabutyl ammonium (B1175870) bromide, have been employed to facilitate the alkylation, leading to faster reaction times and higher yields with fewer impurities. google.comcbijournal.com The use of such catalysts allows for easier purification of the resulting intermediate, often by simple recrystallization. google.com

Esterification and De-esterification Processes

The conversion of the carboxylic acid intermediate to the medoxomil ester is a crucial step in the formation of the prodrug, olmesartan medoxomil. This esterification is often carried out by reacting the trityl-protected olmesartan with 4-chloromethyl-5-methyl-2-oxo-1,3-dioxolene. google.comgoogle.com The use of a catalytic amount of an alkali iodide, such as potassium iodide, in the presence of a base like potassium carbonate has been found to be effective. google.comgoogle.com The choice of solvent is also critical, with acetone (B3395972) being a preferred option. google.com

Conversely, de-esterification is a key reaction in both the synthesis of the active metabolite, olmesartan, and in the analysis of impurities. asiapharmaceutics.info For instance, the hydrolysis of the ethyl ester of the imidazole intermediate is a common step in many synthetic routes. nih.gov This is typically achieved using an alkali metal hydroxide (B78521) like sodium hydroxide or potassium hydroxide. nih.govsemanticscholar.org The deprotection of the trityl group from trityl olmesartan medoxomil is an acid-catalyzed hydrolysis, often using aqueous acetic acid or hydrochloric acid in an organic solvent. nih.govsci-hub.se

The following table summarizes different conditions for the esterification of Trityl Olmesartan:

| Entry | Base (eq.) | Solvent | Catalyst (w/w) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | K2CO3 (1.5) | Acetone | - | 50-55 | 20 | 75 | 98.5 |

| 2 | K2CO3 (1.5) | DMAc | - | 50-55 | 18 | 80 | 98.8 |

| 3 | K2CO3 (1.5) | DMAc | NaI (3%) | 50-55 | 12 | 90 | 99.5 |

| 4 | Na2CO3 (1.5) | Acetone | - | 50-55 | 24 | 70 | 98.0 |

| 5 | Cs2CO3 (1.5) | DMAc | - | 50-55 | 15 | 85 | 99.0 |

This table is based on data presented in the referenced literature and is for illustrative purposes. nih.gov

Control of Reaction Byproducts and Impurity Generation

The purity of the final active pharmaceutical ingredient (API) is of utmost importance. Throughout the synthesis of olmesartan medoxomil, several impurities can be generated, and their control is a key aspect of process optimization. nih.gov During the N-alkylation step, impurities can arise from the hydrolysis of the ester groups or the detritylation of the protecting group. nih.gov The formation of regioisomers, where the biphenylmethyl group attaches to a different nitrogen atom on the imidazole ring, is also a significant concern. researchgate.net

The use of specific reaction conditions, such as controlling the mole ratio of the base (e.g., K2CO3) during N-alkylation, can help minimize the formation of these byproducts. nih.gov For example, using approximately 1.25 molar equivalents of potassium carbonate has been found to be optimal. researchgate.net

During the deprotection of the trityl group, the choice of acid and solvent system can influence the impurity profile. For example, using an aqueous HCl/acetone system can lead to the formation of an N-Alkyl impurity through the condensation of the tetrazole ring with mesityl oxide, which is generated from the self-condensation of acetone in acidic conditions. sci-hub.seacs.org Careful control of process parameters, identified through statistical methods like Design of Experiment (DoE), can suppress the formation of such impurities to below 0.1%. sci-hub.seacs.org Other identified impurities include olmesartan acid, 4-acetyl olmesartan, 5-acetyl olmesartan, and dehydro olmesartan. semanticscholar.org

Investigation of Novel Synthetic Intermediates and Precursors

Research into the synthesis of olmesartan has also focused on the development of novel intermediates and precursors to create more efficient and economically viable routes. One approach involves the synthesis of the key intermediate, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, from cheaper starting materials like diethyl oxalate (B1200264) and ethyl chloroacetate. jocpr.comjocpr.com This method avoids the use of toxic or corrosive reagents and allows for purification through simple acid-base treatment. jocpr.comjocpr.com

Another innovative approach involves the use of a lactone intermediate, 4,4-dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]-1H-imidazole-6-one. This intermediate is formed via hydrolysis and lactonization of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate. It is then condensed with the tritylated biphenylmethyl bromide, followed by esterification and deprotection. researchgate.net This route was developed to effectively control the formation of regioisomers. researchgate.net

Furthermore, new ester prodrugs of olmesartan have been synthesized and evaluated. For example, olmesartan hexetil has been proposed as a potential prodrug with increased oral bioavailability compared to olmesartan medoxomil. nih.gov The synthesis of novel amide and ester prodrugs with different dioxolone moieties has also been explored to improve pharmacokinetic properties. nih.gov

Catalytic Systems in Olmesartan Chemical Synthesis

Catalysis plays a crucial role in several key steps of olmesartan synthesis, enhancing reaction rates, yields, and selectivity.

Phase Transfer Catalysis: As mentioned earlier, phase transfer catalysts like tetrabutyl ammonium bromide (TBAB) are effectively used in the N-alkylation reaction to facilitate the transfer of reactants between immiscible phases, leading to improved reaction efficiency. google.comcbijournal.comdiscoveryjournals.org

Palladium Catalysis: Palladium-based catalysts are instrumental in the formation of the biphenyl (B1667301) core of olmesartan, typically through Suzuki coupling reactions. vcu.edugoogle.com Novel methods have been developed that utilize palladium catalysts in environmentally friendly solvents, such as those containing hydroxyl groups, which can proceed under aerobic conditions at room temperature without the need for additional ligands. google.com This simplifies the reaction conditions and makes the process more suitable for industrial-scale production. google.com

Ruthenium Catalysis: Ruthenium-catalyzed C-H arylation has been explored as a key step in an alternative synthesis of olmesartan. thieme-connect.comthieme-connect.com In this approach, a protecting group such as the 2,4-dimethoxybenzyl (DMB) group is used for the tetrazole moiety to prevent the formation of diarylation byproducts. thieme-connect.com

Other Catalytic Systems:

Hydrotalcite: This layered double hydroxide has been investigated as a green, reusable catalyst for the N-alkylation of the imidazole derivative, offering an environmentally friendly alternative to traditional bases. discoveryjournals.org

Iridium Catalysis: While not directly applied to the main olmesartan synthesis in the provided results, iridium catalysts are noted for their potential in C-H activation and functionalization, which could offer future avenues for synthesizing complex molecules like olmesartan. researchgate.net

Copper Catalysis: Copper-catalyzed reactions are also being explored for C-H functionalization, which could potentially be applied to the synthesis of olmesartan precursors. researchgate.net

Green Chemistry Principles in Olmesartan Manufacturing Research

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint, and the manufacturing of Olmesartan is no exception. archivemarketresearch.com Research in this area focuses on developing more sustainable and efficient synthetic routes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com Key areas of investigation include the use of greener solvents, innovative catalytic methods, and process intensification techniques like continuous flow synthesis.

One of the primary goals of green chemistry is to reduce waste and improve atom economy, which means maximizing the incorporation of atoms from the reactants into the final product. researchgate.net Traditional multi-step batch syntheses often generate significant amounts of waste and may use hazardous reagents. researchgate.net In contrast, modern approaches to Olmesartan synthesis aim for higher efficiency and a better environmental profile. google.com

Research efforts have been directed at optimizing reaction conditions to minimize the formation of impurities and byproducts. nih.govsemanticscholar.org For instance, modifications in the saponification and esterification steps of Olmesartan synthesis have been shown to reduce impurity levels and simplify plant operations by avoiding multiple extractions and isolations. nih.gov The use of catalytic amounts of certain reagents instead of stoichiometric amounts can also lead to cleaner reactions and higher yields. nih.gov

Exploration of Greener Solvents

A significant aspect of greening pharmaceutical manufacturing is the replacement of conventional volatile organic compounds (VOCs) with more environmentally benign solvents. Research has been conducted on the solubility of Olmesartan medoxomil in various green solvents. acs.org

A study systematically measured the solubility of Olmesartan medoxomil in six different green solvents at various temperatures. The results indicated that solubility was significantly higher in solvents like polyethylene (B3416737) glycol-400 (PEG-400) and Transcutol compared to traditional solvents like ethanol (B145695) or water alone. acs.org This data is crucial for developing greener purification methods and formulations. acs.org Using water as a co-solvent in certain reaction steps has also been explored to reduce the reliance on purely organic media. mdpi.comgoogle.com

| Solvent | Mole Fraction Solubility (x 10-3) | Classification |

|---|---|---|

| Water | 0.000232 | Practically Insoluble |

| Ethanol | 0.467 | Slightly Soluble |

| Propylene Glycol (PG) | 0.0923 | Slightly Soluble |

| Ethylene Glycol (EG) | 0.0673 | Slightly Soluble |

| Polyethylene Glycol-400 (PEG-400) | 2.58 | Soluble |

| Transcutol | 2.48 | Soluble |

Advances in Catalysis and Biocatalysis

Catalysis is a cornerstone of green chemistry, offering pathways to more selective and energy-efficient reactions. mdpi.com In the context of Olmesartan synthesis, research has explored novel catalytic systems to improve efficiency and reduce the environmental impact.

For instance, the use of hydrotalcite, a solid base catalyst, has been investigated for the N-alkylation step in the synthesis of Olmesartan intermediates. discoveryjournals.org This method presents an environmentally friendly alternative to conventional bases, with the catalyst being easily recoverable and reusable. discoveryjournals.org Other research has focused on avoiding hazardous organotin reagents, which were traditionally used in the formation of the tetrazole ring, by employing safer catalysts like zinc triflate. researchgate.net

While specific applications of biocatalysis in the core synthesis of Olmesartan are still an emerging area, the principles of using enzymes for chemical transformations are well-established in green chemistry. researchgate.net Enzymes can operate under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing waste. mdpi.com The hydrolysis of the prodrug Olmesartan medoxomil to its active form, Olmesartan, in the body is an example of a bioactivation process mediated by enzymes. researchgate.net

Process Intensification: Continuous Flow Synthesis

A significant advancement in the green manufacturing of pharmaceuticals is the shift from traditional batch processing to continuous flow synthesis. archivemarketresearch.com This technology offers numerous advantages, including enhanced safety, better process control, improved product consistency, and higher yields. ijsdr.orgacs.org

Several studies have reported the development of continuous flow processes for the synthesis of Olmesartan medoxomil and its intermediates. ijsdr.orggoogle.comijsdr.org In a telescopic flow synthesis, multiple reaction steps are performed sequentially in a continuous stream without isolating the intermediates. ijsdr.orgijsdr.org This approach significantly reduces reaction times, solvent usage, and waste generation compared to batch methods. ijsdr.org For example, a novel continuous flow synthesis of Olmesartan medoxomil was developed using a single solvent and flow reactors, demonstrating the feasibility of this technology for producing active pharmaceutical ingredients (APIs) in a more sustainable manner. ijsdr.orgijsdr.org

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Process Time | Longer reaction times, includes isolation of intermediates nih.gov | Short residence times, often in minutes ijsdr.orgacs.org |

| Waste Generation | Higher, due to multiple work-up and isolation steps researchgate.net | Lower, due to fewer isolation steps and better process control archivemarketresearch.comijsdr.org |

| Safety | Higher risks associated with large volumes of hazardous materials acs.org | Enhanced safety due to small reactor volumes and better heat transfer acs.org |

| Energy Efficiency | Less efficient due to heating and cooling of large reactors researchgate.net | More energy-efficient due to smaller volumes and better heat management mdpi.com |

| Process Control | More challenging to control temperature and mixing uniformly ijsdr.org | Precise control over reaction parameters (temperature, pressure, stoichiometry) acs.org |

The increasing emphasis on sustainable manufacturing is driving innovation in the synthesis of Olmesartan. archivemarketresearch.com By applying the principles of green chemistry, researchers are developing cleaner, more efficient, and economically viable processes for the production of this important antihypertensive drug.

Molecular Pharmacodynamics and Receptor Level Interactions of Olmesartan

Mechanistic Characterization of Angiotensin Type 1 (AT1) Receptor Antagonism

Olmesartan (B1677269) exerts its pharmacological effects by selectively blocking the binding of angiotensin II to the AT1 receptor, which is found in numerous tissues, including vascular smooth muscle and the adrenal glands. drugbank.compediatriconcall.com This blockade inhibits the primary physiological actions of angiotensin II, such as vasoconstriction and aldosterone (B195564) secretion, leading to a decrease in vascular resistance. patsnap.compediatriconcall.com Unlike angiotensin-converting enzyme (ACE) inhibitors, which block the formation of angiotensin II, ARBs like olmesartan block the action of angiotensin II regardless of its synthesis pathway. drugbank.com

Ligand Binding Kinetics and Thermodynamics at AT1 Receptors

The interaction between olmesartan and the human AT1 receptor is characterized by high affinity and slow dissociation kinetics. nih.gov Studies using CHO cells expressing human AT1 receptors have shown that the binding process is best described by a two-step model. This involves the initial formation of a loose, reversible complex (IR), which then transforms into a much more stable, tight-binding complex (IR*). nih.gov

This slow dissociation from the receptor contributes to the long-lasting insurmountable antagonism observed with olmesartan. nih.govnih.gov In washout experiments, the dissociation half-life (t½) for [3H] olmesartan from the AT1 receptor was found to be 72 minutes. nih.gov The unique structural features of olmesartan, specifically a hydroxyalkyl substituent on the imidazole (B134444) ring and a carboxyl group, are thought to contribute significantly to its high-affinity binding and the stabilization of the tight-binding complex. nih.govnih.gov

Quantum binding energy studies have further elucidated the interaction, demonstrating that the total binding energy of olmesartan within the receptor pocket is substantial. rsc.org These analyses predict the energetic importance of different regions of the olmesartan molecule and their interactions with specific protein segments of the receptor. rsc.org

| Parameter | Finding | Source |

|---|---|---|

| Binding Model | Two-step process: Initial loose complex (IR) transforms into a tight binding complex (IR*). | nih.gov |

| Dissociation Half-life (t½) | 72 minutes | nih.gov |

| Antagonism Type | Competitive and insurmountable | nih.govresearchgate.net |

Selectivity Profile Against Other Angiotensin Receptor Subtypes (e.g., AT2)

A defining characteristic of olmesartan is its profound selectivity for the AT1 receptor subtype over the Angiotensin II Type 2 (AT2) receptor. nih.govpediatriconcall.com Multiple studies have confirmed that olmesartan possesses a more than 12,500-fold greater affinity for the AT1 receptor compared to the AT2 receptor. pediatriconcall.comdroracle.aijapi.orgnih.gov This high degree of selectivity is crucial, as it ensures that the drug's actions are targeted specifically to the receptor subtype responsible for the primary pressor effects of angiotensin II. nih.govdroracle.ai By selectively blocking the AT1 receptor, olmesartan allows for the potential unopposed stimulation of AT2 receptors by angiotensin II, which may mediate beneficial effects such as anti-cell proliferation and vasodilation. nih.govaltmeyers.org In vitro studies have demonstrated that olmesartan has virtually no antagonistic activity on AT2 receptors. nih.govresearchgate.netdrugbank.com

| Receptor Subtype | Relative Affinity | Source |

|---|---|---|

| Angiotensin Type 1 (AT1) | >12,500-fold higher than AT2 | pediatriconcall.comdroracle.aijapi.orgnih.gov |

| Angiotensin Type 2 (AT2) | Minimal | nih.govresearchgate.netdrugbank.com |

Competitive Binding Analysis and Potency Determination

Olmesartan is a competitive antagonist at the AT1 receptor. nih.govnih.gov Competitive binding experiments show that olmesartan produces a concentration-dependent inhibition of radiolabeled ligand binding to the AT1 receptor. nih.gov Its potency has been quantified in various in vitro systems. For instance, in bovine adrenal cells, olmesartan displaced ¹²⁵I-Ang II with a half-maximal inhibitory concentration (IC₅₀) value of 7.7 nM. researchgate.net Other studies have reported an IC₅₀ of 6.7 nM at human AT1 receptors. rndsystems.comtocris.com These values indicate a high potency, significantly greater than that of the earlier ARB, losartan (B1675146) (IC₅₀ of 92 nM), and its active metabolite EXP3174 (IC₅₀ of 16 nM). researchgate.net The high potency and competitive nature of its binding allow olmesartan to effectively block the pressor effects of angiotensin II. researchgate.netdroracle.ai

Intracellular Signaling Cascade Modulation by Olmesartan

By blocking angiotensin II from binding to the AT1 receptor, olmesartan prevents the activation of multiple downstream intracellular signaling pathways that are normally triggered by the agonist-receptor interaction.

Downstream Effector Pathway Inhibition

The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, stimulates various signaling cascades. nih.gov Olmesartan's antagonism prevents these events. One of the key pathways inhibited is the production of inositol (B14025) phosphate (B84403) (IP), a second messenger that leads to calcium mobilization and subsequent cellular responses like smooth muscle contraction. nih.govresearchgate.net

Furthermore, olmesartan has been shown to modulate the mitogen-activated protein kinase (MAPK) cascade. nih.govthieme-connect.comresearchgate.net In various experimental models, olmesartan treatment has been observed to inhibit the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which are involved in cellular responses like inflammation, proliferation, and fibrosis. researchgate.netnih.gov Olmesartan may also inhibit the nuclear accumulation of NF-kappa B, a transcription factor that plays a critical role in inflammatory processes. researchgate.netnih.gov By inhibiting these pathways, olmesartan exerts effects beyond simple vasodilation, potentially contributing to the reduction of inflammation and end-organ damage. thieme-connect.comnih.gov

G-Protein Coupled Receptor (GPCR) Conformational Studies

Molecular modeling and mutagenesis studies have provided insight into how olmesartan interacts with the AT1 receptor to stabilize it in an inactive conformation. nih.govresearchgate.net This property classifies olmesartan not just as a simple antagonist but as an inverse agonist. rsc.orgnih.govnih.gov An inverse agonist can reduce the constitutive, or baseline, activity of a receptor even in the absence of its natural agonist. nih.gov

The potent inverse agonist activity of olmesartan is attributed to specific molecular interactions. nih.gov Crystal structures of the human AT1R in complex with olmesartan reveal that the drug is anchored within the receptor's transmembrane bundle. nih.gov Key interactions involve:

The hydroxyl group of olmesartan with Tyr113 in transmembrane (TM) helix III. nih.gov

The carboxyl group of olmesartan with Lys199 and His256 in TM VI. nih.gov

Additional anchoring points with residues Tyr-35, Trp-84, and Arg-167. nih.gov

These cooperative interactions are believed to be essential for stabilizing the AT1 receptor in an inactive state, thus preventing G-protein coupling and downstream signaling. nih.gov

| Olmesartan Moiety | Interacting AT1 Receptor Residue(s) | Significance | Source |

|---|---|---|---|

| Hydroxyl group | Tyr113 (TM III) | Essential for inverse agonist activity | nih.gov |

| Carboxyl group | Lys199, His256 (TM VI) | Essential for inverse agonist activity | nih.gov |

| General structure | Tyr-35, Trp-84, Arg-167 | Primary anchoring to the receptor | nih.gov |

Comparative Molecular Pharmacodynamics with Other Angiotensin Receptor Blockers

Angiotensin II Receptor Blockers (ARBs) constitute a class of drugs that, while sharing a common mechanism of action, exhibit notable differences in their chemical structures and pharmacodynamic profiles. bjcardio.co.uk These variations influence their binding kinetics to the Angiotensin II type 1 (AT1) receptor, the duration of action, and the nature of their antagonism. bjcardio.co.ukoup.com

Olmesartan is distinguished within the ARB class by its potent and long-lasting blockade of the AT1 receptor. researchgate.net This is attributed to its unique molecular structure, which includes a hydroxyl and a carboxyl group that enhance its affinity for the receptor. researchgate.net Olmesartan demonstrates a high degree of selectivity, with an affinity for the AT1 receptor that is over 12,500 times greater than its affinity for the AT2 receptor. nih.govdroracle.aihres.ca This potent and selective binding results in what is described as insurmountable antagonism. researchgate.netnih.gov Unlike surmountable (competitive) antagonists like losartan, which can be overcome by high concentrations of angiotensin II, insurmountable antagonists like olmesartan and candesartan (B1668252) bind so tightly and dissociate so slowly that their blocking effect cannot be easily reversed by the natural ligand. oup.comnih.gov

Studies comparing the binding properties of various ARBs reveal significant differences. Olmesartan, along with candesartan, shows a higher affinity and a lower dissociation constant (Ki) for the AT1 receptor compared to other ARBs. scispace.com The interaction of olmesartan with the AT1 receptor is characterized by a slow dissociation rate, which contributes to its prolonged duration of action. nih.gov Research indicates that the half-life for the dissociation of olmesartan from the AT1 receptor is approximately 72 minutes, significantly longer than that of telmisartan (B1682998) (29 minutes). nih.gov This slow dissociation is a key factor in the persistent antihypertensive effects observed with once-daily administration. researchgate.netnih.gov

The interaction can be described as a two-step process: an initial formation of a loose complex, followed by a transformation into a tightly bound state. nih.gov The high degree of insurmountability and slow dissociation of olmesartan may be related to its ability to stabilize this tightly bound complex. nih.gov

| Compound | Receptor Affinity (IC50, nM) | Dissociation Half-Life (t½, min) | Type of Antagonism |

|---|---|---|---|

| Olmesartan | 6.7 | 72 | Insurmountable |

| Candesartan | Data Not Available | Data Not Available | Insurmountable |

| Telmisartan | Data Not Available | 29 | Insurmountable |

| Losartan | Data Not Available | Data Not Available | Surmountable (Competitive) |

| EXP3174 (Active metabolite of Losartan) | Data Not Available | Data Not Available | Insurmountable |

| Valsartan | Data Not Available | Data Not Available | Surmountable (Competitive) |

| Irbesartan | Data Not Available | Data Not Available | Insurmountable |

Data compiled from multiple sources. oup.comnih.govtocris.com IC50 values represent the concentration required to inhibit 50% of binding.

Allosteric Modulation Studies of AT1 Receptor by Olmesartan

The primary mechanism of action for olmesartan is its function as a competitive antagonist at the orthosteric binding site of the Angiotensin II type 1 (AT1) receptor. nih.govdrugbank.com This means it directly competes with the endogenous ligand, angiotensin II, for the same binding location on the receptor. hres.ca However, the concept of allosteric modulation, where a ligand binds to a different site on the receptor to modify the effects of the primary ligand, is an area of growing interest in G-protein coupled receptor (GPCR) pharmacology, including the AT1 receptor. nih.gov

Crystal structure analysis of the human AT1 receptor in complex with olmesartan has provided detailed insights into its binding mode. The structure reveals that olmesartan settles into the orthosteric binding pocket, where it is anchored by key residues such as Tyr-35, Trp-84, and Arg-167. rcsb.org This interaction stabilizes an inactive conformation of the receptor, preventing the conformational changes necessary for receptor activation by angiotensin II. rcsb.org

Based on its binding to this primary site, olmesartan is classified as an orthosteric ligand. rcsb.org Furthermore, detailed pharmacological studies have characterized olmesartan not just as a simple antagonist but as an inverse agonist. rcsb.org An inverse agonist is a compound that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. It reduces the basal, or constitutive, activity of the receptor, a state of signaling that can occur even in the absence of the natural ligand.

Pre Clinical Pharmacokinetics and Biotransformation Studies

Prodrug Activation and Bioconversion Mechanisms of Olmesartan (B1677269) Medoxomil

The conversion of the inactive prodrug, olmesartan medoxomil, to the active angiotensin II receptor antagonist, olmesartan, is a rapid and efficient process that begins during its transit through the gastrointestinal tract and continues in the blood. This bioactivation is critical for the therapeutic efficacy of the drug and is mediated by several hydrolytic enzymes.

The hydrolysis of the medoxomil ester moiety from the parent compound is catalyzed by various esterases present in key locations for drug absorption and metabolism. In vitro studies using subcellular fractions from mice, rats, monkeys, dogs, and humans have identified carboxymethylenebutenolidase (CMBL) as a primary enzyme responsible for the bioactivation of olmesartan medoxomil. nih.gov Substantial olmesartan-hydrolase activity, attributed mainly to CMBL, has been observed in the cytosols of the intestine and liver across these species. nih.gov This indicates that a significant portion of the prodrug is converted to active olmesartan within the intestinal wall during absorption and upon first pass through the liver.

In addition to CMBL, other hydrolases contribute to this bioconversion. Paraoxonase 1 (PON1), an enzyme predominantly located in plasma, has been identified as a major bioactivating hydrolase for olmesartan medoxomil in human blood circulation. Carboxylesterases (CES), specifically CES1 in the liver and CES2, also play a role, although CMBL appears to be the main contributor for olmesartan medoxomil. nih.gov The enzymatic de-esterification occurs rapidly, releasing the active olmesartan and a medoxomil moiety, which is further metabolized and excreted. researchgate.net

The conversion of olmesartan medoxomil to olmesartan is a rapid process, ensuring that the active form of the drug quickly becomes available in the systemic circulation following oral administration. researchgate.netnih.gov Peak plasma concentrations of olmesartan are typically observed 1 to 3 hours post-administration in pre-clinical models. researchgate.netnih.gov The hydrolysis reaction is so complete that the prodrug, olmesartan medoxomil, is generally not detectable in plasma or excreta. researchgate.net

Studies on the enzymatic kinetics have provided insights into the efficiency of this conversion. Research on recombinant human CMBL demonstrated its high affinity and capacity for hydrolyzing olmesartan medoxomil. The intrinsic metabolic clearance for this reaction was found to be significantly higher than for other medoxomil-containing prodrugs, highlighting the specific role of CMBL in olmesartan activation.

Below is a data table summarizing the kinetic parameters for the hydrolysis of olmesartan medoxomil by recombinant human carboxymethylenebutenolidase (CMBL).

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (mL/min/mg protein) |

| Recombinant Human CMBL | Olmesartan Medoxomil | 170 | - | 0.145 |

Data adapted from in vitro studies on recombinant human CMBL.

Furthermore, investigations into the aqueous hydrolysis of olmesartan medoxomil in various pH buffers, mimicking the conditions of the gastrointestinal tract, show that the process is rapid and follows zero-order kinetics. researchgate.netnih.gov The rate of hydrolysis varies with pH, indicating that non-enzymatic conversion also contributes to the formation of olmesartan in the gut. researchgate.netnih.gov

Absorption and Distribution Dynamics in Pre-clinical Models

Following oral administration, the absorption of the prodrug and the subsequent distribution of the active metabolite have been characterized in several pre-clinical species.

Olmesartan medoxomil is absorbed from the gastrointestinal tract, with the duodenum identified as a primary site of absorption. However, the absolute oral bioavailability of the active olmesartan is moderate, reported to be around 26-28.6% in pre-clinical and clinical settings. researchgate.netresearchgate.net This incomplete bioavailability is thought to be a result of several factors, including the compound's low aqueous solubility, efflux by transport proteins, and the potential for pre-systemic hydrolysis within the gastrointestinal lumen. researchgate.net

Mechanistic studies have suggested the involvement of specific transporters in the intestinal uptake of the prodrug. The human organic anion transporting polypeptide 2B1 (OATP2B1), which is expressed in the small intestine, has been identified as a transporter for olmesartan medoxomil. Pre-clinical studies in cell lines and rat jejunum models demonstrated that olmesartan medoxomil is a substrate for OATP2B1, and this transport system contributes to its improved intestinal absorption compared to the parent drug, olmesartan.

Once absorbed and converted to olmesartan, the active drug is distributed throughout the body. Pre-clinical pharmacokinetic studies indicate a low volume of distribution, approximately 17 L, which suggests that the distribution of olmesartan is largely confined to the vascular compartment with limited penetration into extravascular tissues. researchgate.net Animal studies have also demonstrated that olmesartan has poor penetration across the blood-brain barrier. However, research in rats has shown that olmesartan can cross the placental barrier and distribute to the fetus.

Studies in animal models of disease have provided further insight into tissue-specific accumulation. In rat models of liver fibrosis, olmesartan was found to accumulate in the fibrotic areas of the liver. In models of diabetic nephropathy, olmesartan has shown significant renoprotective effects, suggesting distribution to and activity within the kidneys. nih.gov Similarly, effects on the aorta in animal models indicate distribution to vascular tissues.

Olmesartan is extensively bound to plasma proteins, primarily albumin. Pre-clinical data consistently show that it is highly bound, with reports often stating binding is greater than 99%. This high degree of plasma protein binding is a critical pharmacokinetic characteristic. It means that only a very small fraction of the total olmesartan concentration in the plasma is free (unbound) and thus pharmacologically active and available to distribute to target tissues and interact with angiotensin II receptors.

Blood-Brain Barrier Permeation Studies

Research into the central nervous system penetration of olmesartan indicates limited permeation across the blood-brain barrier. nih.gov Animal studies have demonstrated that olmesartan exhibits poor penetration into the brain. nih.gov This characteristic is further supported by research on stroke-prone spontaneously hypertensive rats, where direct intracerebroventricular infusion of the active form of olmesartan was utilized to assess its effects on oxidative stress within the brain. nih.gov This direct administration suggests that therapeutically significant concentrations are not readily achieved in the brain following systemic administration, reinforcing the finding of poor blood-brain barrier crossing. nih.govnih.gov

Metabolic Stability and Biotransformation of Active Olmesartan

Following the initial conversion of the prodrug olmesartan medoxomil to its pharmacologically active form, olmesartan, the active moiety does not undergo further significant metabolism. unboundmedicine.comdrugbank.com Studies confirm that after this bioactivation, which occurs via ester hydrolysis during absorption from the gastrointestinal tract, the active olmesartan is subsequently excreted without being further metabolized. drugbank.comnih.gov Forced degradation studies conducted under various stress conditions (acid, base, hydrogen peroxide, and heat) identified only the olmesartan-free acid as the degradation product, corroborating the metabolic stability of the parent compound. nih.gov

The metabolic stability of olmesartan is underscored by its lack of interaction with the cytochrome P450 (CYP450) enzyme system. nih.govfda.govfda.gov Extensive research has demonstrated that olmesartan is not a substrate for, nor does it inhibit or induce, CYP450 enzymes. fda.govresearchgate.net This absence of CYP450-mediated metabolism means that olmesartan has a low potential for metabolic drug interactions, as interactions with drugs that are inhibitors, inducers, or substrates of these enzymes are not expected. nih.govfda.govnih.gov The initial conversion from the prodrug is also not driven by cytochrome enzymes. drugbank.com

Elimination Pathways and Excretion Kinetics

Olmesartan is characterized by a dual pathway of elimination, involving both renal and hepatobiliary systems. nih.gov The terminal elimination half-life is approximately 13 hours. fda.gov

A substantial portion of absorbed olmesartan is cleared from the body via the kidneys. nih.gov Approximately 35% to 50% of the systemically available drug is excreted unchanged in the urine. unboundmedicine.comfda.govhres.ca This renal clearance contributes significantly to the total plasma clearance of the compound. fda.gov

Table 1: Olmesartan Clearance Parameters

| Parameter | Value | Source(s) |

| Total Plasma Clearance | 1.3 L/h | fda.gov, hres.ca |

| Renal Clearance | 0.5 - 0.7 L/h | fda.gov, nih.gov, hres.ca |

| Percentage of Dose Recovered in Urine | 35% - 50% | unboundmedicine.com, fda.gov, hres.ca |

The remainder of the absorbed olmesartan, roughly 40% to 60%, is eliminated through the bile into the feces. unboundmedicine.comnih.govnih.govfda.govhres.ca This dual elimination pathway allows for compensation; for instance, in cases of renal impairment, the alternative hepatic excretion route can play a larger role. nih.gov Studies in rats have elucidated the specific mechanisms of this biliary excretion, identifying the multidrug resistance protein 2 (MRP2) as the primary transporter and P-glycoprotein as a partial contributor to the secretion of olmesartan into the bile. nih.gov The biliary excretion of olmesartan in these studies was shown to be inhibited by compounds such as sulfobromophthalein, cefpiramide, and pravastatin. nih.gov

Enterohepatic Recirculation Assessment

Pre-clinical studies in rats have provided insights into the potential for enterohepatic recirculation of olmesartan, the active metabolite of olmesartan monohydrate. This process involves the excretion of a drug or its metabolites into the bile, followed by reabsorption from the intestine. A prerequisite for significant enterohepatic recirculation is substantial biliary excretion.

Detailed Research Findings

Investigations into the elimination pathways of olmesartan in rats have demonstrated that a majority of the administered dose is excreted through the feces, indicating significant biliary secretion. Following a single oral administration of 1 mg/kg of [¹⁴C]olmesartan medoxomil to male rats, a mass balance study revealed the primary routes of excretion over 168 hours. The findings showed that 77.6% of the total administered radioactivity was recovered in the feces, while 19.1% was found in the urine. This distribution strongly suggests that biliary excretion is the principal mechanism for the elimination of olmesartan and its metabolites in this preclinical model.

Further studies in rats have elucidated the specific transport proteins involved in the biliary excretion of olmesartan. Research has identified that olmesartan is primarily excreted into the bile by the multidrug resistance-associated protein 2 (Mrp2) and, to a lesser extent, by P-glycoprotein. nih.govbohrium.com This active transport into the bile makes the compound available for potential reabsorption in the gastrointestinal tract.

In vitro studies using sandwich-cultured rat hepatocytes have also been conducted to quantify the biliary excretion potential of olmesartan. These experiments determined an in vitro biliary clearance of 1.7 ml/min/kg and a biliary excretion index of 15%. While these in vitro models provide valuable mechanistic information, the in vivo mass balance data offers a more comprehensive picture of the ultimate fate of the drug.

Excretion Data in Male Rats

The following table summarizes the cumulative excretion of radioactivity in male rats over 168 hours after a single oral dose of 1 mg/kg [¹⁴C]olmesartan medoxomil.

Advanced Analytical and Bioanalytical Methodologies for Olmesartan Monohydrate

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography is a cornerstone for the analysis of olmesartan (B1677269), providing powerful means to separate the active ingredient from impurities, degradation products, and other components. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the routine analysis, quantification, and purity assessment of olmesartan in both bulk drug and pharmaceutical dosage forms. scirp.orgfoundryjournal.net The development of a stability-indicating HPLC method is particularly crucial, as it must be able to resolve the main drug peak from any potential degradation products that may form under various stress conditions. nih.govjocpr.com

Method development for olmesartan typically involves optimizing several key chromatographic parameters. Reversed-phase columns, particularly C8 and C18, are commonly employed. foundryjournal.netnih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). jocpr.compharmahealthsciences.net The pH of the aqueous phase is a critical parameter that is adjusted to ensure optimal separation and peak shape. derpharmachemica.com Detection is most frequently carried out using a UV detector, with wavelengths typically set around 250-260 nm, where olmesartan shows significant absorbance. derpharmachemica.comnih.gov

Validation of these HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines to ensure they are fit for purpose. nih.govpharmahealthsciences.net This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. derpharmachemica.com Stress degradation studies are conducted by exposing olmesartan to acidic, alkaline, oxidative, thermal, and photolytic conditions to confirm that the method can effectively separate the intact drug from its degradation products. nih.govnih.gov Research has shown olmesartan to be susceptible to degradation under acidic, alkaline, and oxidative conditions, while remaining relatively stable under photolytic stress. nih.gov

| Parameter | Olmesartan Method 1 jocpr.com | Olmesartan Method 2 nih.gov | Olmesartan Method 3 derpharmachemica.com |

| Column | STD Hypersil C18 (150x4.6mm, 5µ) | Hypersil GOLD C18 (150mm x 4.6mm, 5µm) | - |

| Mobile Phase | Phosphate buffer (pH 5.0): Methanol (40:60 v/v) | Methanol: Acetonitrile: Water (40:40:20 v/v) | Phosphate buffer (pH 2.8): Acetonitrile (35:65% v/v) |

| Flow Rate | 1.2 mL/min | 0.5 mL/min | - |

| Detection (λ) | 240 nm | 260 nm | 250 nm |

| Retention Time | 2.240 min | 3.04 min | 2.591 min |

| Linearity Range | 60-180 µg/mL | 2.5–60 µg/mL | 50-150 µg/ml |

| Correlation Coefficient (r²) | 0.999 | >0.990 | 0.9993 |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. ijpsdronline.com This results in faster analysis times, improved resolution, and enhanced sensitivity, making it a valuable tool for the analysis of olmesartan, particularly for impurity profiling in complex formulations. ijpsdronline.comturkjps.orgatmiya.net

UPLC methods have been successfully developed for the simultaneous quantification of olmesartan and its impurities. ijpsdronline.comatmiya.net Compared to traditional HPLC methods, UPLC can significantly reduce run times; for instance, a method separating 28 peaks including olmesartan and its impurities was reduced from 70 minutes by HPLC to 45 minutes by UPLC. ijpsdronline.comatmiya.net The increased sensitivity of UPLC allows for the detection and quantification of impurities at very low levels, with limits of detection (LOD) reported to be as low as 0.03 ppm. turkjps.orgnih.gov This is critical for ensuring the purity and safety of the final drug product. The validation of UPLC methods follows the same ICH guidelines as HPLC, confirming linearity, precision, accuracy, and robustness. ijpsdronline.comturkjps.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For bioanalytical applications, such as quantifying olmesartan in human plasma for pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. nih.govfrontiersin.org This technique combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry. chromatographyonline.com

LC-MS/MS methods for olmesartan typically involve a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, to isolate the drug from the complex plasma matrix. nih.govnih.gov The chromatographic separation is often rapid, using columns like C18. nih.govresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for olmesartan. nih.govfrontiersin.org For olmesartan, a common mass transition followed in negative ion mode is m/z 445.2 → 148.9. nih.govfrontiersin.org

These methods demonstrate excellent linearity over a wide concentration range, for example, from 5.002 to 2,599.934 ng/mL, making them suitable for capturing the full pharmacokinetic profile of the drug after administration. nih.govfrontiersin.org The high sensitivity allows for accurate measurement of olmesartan concentrations even at later time points when levels are low. peerj.comresearchgate.net The validation of these bioanalytical methods is rigorous, assessing parameters like accuracy, precision, matrix effect, and stability under various conditions to ensure reliable results. nih.govnih.gov

| Parameter | Olmesartan Method 1 nih.gov | Olmesartan Method 2 nih.gov | Olmesartan Method 3 researchgate.net |

| Technique | LC-MS/MS | UPLC-MS/MS | LC-MS/MS |

| Matrix | Human Plasma | Human Plasma | Human Plasma |

| Extraction | Liquid-Liquid Extraction | Protein Precipitation | Solid Phase Extraction |

| Column | UNISOL C18 (150*4.6 mm, 5 µm) | Thermo hypersil GOLD C18 | Chromolith, speed ROD (50 mm×4.6 mm, 5 µ) |

| Mobile Phase | Methanol: 2 mM Ammonium (B1175870) Acetate pH 5.5 (80:20, v/v) | 2 mM Ammonium Formate with 0.1% Formic Acid: Acetonitrile (10:90 v/v) | 0.1% Formic Acid buffer: Acetonitrile (30:70 v/v) |

| Ionization Mode | ESI Negative | ESI Positive | MRM |

| Mass Transition (m/z) | 445.20 → 148.90 | 447.30 → 207.20 | - |

| Linearity Range | 5.002–2,599.934 ng/mL | 5–2,500 ng/mL | 25 to 1800 ng/mL |

Spectroscopic and Spectrophotometric Approaches for Characterization

Spectroscopic techniques are indispensable for the structural characterization of olmesartan and for its quantification. Fourier Transform Infrared (FTIR) spectroscopy is used for structural elucidation and to study interactions, while Ultraviolet-Visible (UV-Vis) spectrophotometry provides a simple and rapid method for quantification.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation and Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in the olmesartan molecule and to investigate potential interactions between the drug and excipients in a formulation. nih.govnih.gov The FTIR spectrum of olmesartan exhibits characteristic absorption bands corresponding to its various functional groups.

This technique is particularly valuable in compatibility studies during formulation development. nih.govnih.gov When olmesartan is combined with excipients or other active pharmaceutical ingredients, changes in the position, intensity, or shape of its characteristic FTIR peaks can indicate a physical or chemical interaction. mdpi.com For example, studies have used FTIR to investigate the formation of inclusion complexes with cyclodextrins or to detect weak drug-drug interactions in fixed-dose combination products. nih.govmdpi.com The absence of significant changes in the FTIR spectrum of a drug-excipient mixture compared to the pure components generally suggests good compatibility. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method for the quantification of olmesartan in bulk and pharmaceutical dosage forms. humanjournals.comingentaconnect.com The method is based on the principle that olmesartan absorbs UV radiation at a specific wavelength.

To develop a UV-Vis spectrophotometric method, a suitable solvent in which the drug is soluble and stable must be selected. Methanol is a commonly used solvent for olmesartan analysis. humanjournals.comnih.gov The solution is then scanned across a UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For olmesartan in methanol, the λmax is consistently found to be around 257 nm. humanjournals.comnih.gov

The method is validated according to ICH guidelines for linearity, accuracy, precision, and sensitivity. ijpsm.comijpsjournal.com A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. Olmesartan typically exhibits good linearity over a specified concentration range, such as 2-32 µg/ml, with a high correlation coefficient (r² > 0.99). nih.govijpsm.com The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. humanjournals.comnih.gov Due to its simplicity and speed, UV-Vis spectrophotometry is well-suited for routine quality control analysis of olmesartan formulations. humanjournals.com

| Parameter | Olmesartan Method 1 nih.gov | Olmesartan Method 2 humanjournals.com | Olmesartan Method 3 ijpsm.com |

| Solvent | Methanol | Methanol | Methanol and Water |

| λmax | 257 nm | 257.30 nm | 256 nm |

| Linearity Range | 2 to 20 µg/ml | 8.0 - 48 µg/ml | 2-32 µg/ml |

| Correlation Coefficient (r²) | >0.99 | 0.9964 | 0.999 |

| LOD | 1.012 µg/ml | 3.95 µg/ml | 0.056 µg/mL |

| LOQ | 3.036 µg/ml | 13.5 µg/ml | 0.1698 µg/mL |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Polymorphic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the unequivocal structural elucidation of olmesartan and its related substances, including impurities and degradation products. High-resolution NMR, encompassing one-dimensional (¹H, ¹³C) and two-dimensional techniques, provides detailed information about the molecular structure, connectivity, and stereochemistry.

Research has employed NMR to fully characterize process-related impurities of olmesartan medoxomil, the prodrug of olmesartan. For instance, the N-1 and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of olmesartan medoxomil were synthesized and their structures confirmed using ¹H, ¹³C, and ¹⁵N NMR spectroscopy. mdpi.com This level of detailed analysis is crucial for understanding the synthetic pathway and controlling impurity formation. mdpi.com

NMR is also instrumental in identifying the structures of degradation products formed during forced degradation studies. In combination with mass spectrometry (MS), NMR analysis has been used to identify numerous degradation byproducts. nih.govresearcher.lifeajpaonline.com For example, after subjecting olmesartan acid to chlorination to simulate conditions in a wastewater treatment plant, the resulting degradation byproducts were isolated and their structures were elucidated by combining NMR and MS data. nih.gov Studies have also used ¹H NMR to observe the stability of olmesartan in solution, noting the formation of a methyl ether of olmesartan over time when dissolved in deuterated methanol (CD₃OD), confirming structural changes under specific conditions. nih.govresearchgate.net

The following table summarizes representative ¹H NMR spectral data for an olmesartan-related impurity, providing an example of how chemical shifts are assigned to specific protons in the molecule.

Table 1: Representative ¹H NMR Spectral Data for an Olmesartan-Related Compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | 7.65 | d | 7.8 |

| H-3', H-5' | 7.55 | t | 7.6 |

| H-4', H-6' | 7.50 | t | 7.7 |

| H-3, H-5 | 7.10 | d | 8.0 |

| CH₂ (imidazole) | 5.45 | s | - |

Impurity Profiling and Degradation Product Characterization

Impurity profiling is a cornerstone of pharmaceutical quality control, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For olmesartan, this involves the development of sophisticated analytical methods to detect, identify, and quantify impurities that may arise during synthesis or degradation.

Identification and Quantification of Synthetic and Degradation Impurities

The impurity profile of olmesartan includes both process-related (synthetic) impurities and degradation products. It is mandatory to identify and characterize any impurity present at a level of ≥0.10%. scirp.org

Several specific impurities have been identified in olmesartan bulk drug samples. These include known impurities such as Impurity-A through Impurity-G, as well as novel process-related impurities. scirp.org For example, two major regioisomeric impurities have been identified as N-1- and N-2-medoxomil derivatives of olmesartan. mdpi.com Another study detailed the characterization of a specific methoxy (B1213986) impurity formed during an early step of the synthesis. Furthermore, studies simulating environmental degradation through chlorination have identified a wide array of degradation byproducts, designated DP1 through DP22. nih.govmdpi.com The structures of these compounds are typically elucidated using hyphenated techniques like LC-MS/MS and confirmed with NMR and IR spectroscopy. researcher.lifeajpaonline.com

Quantification of these impurities is performed using validated stability-indicating methods, with linearity established from the Limit of Quantification (LOQ) to specified higher concentrations. scirp.orgresearchgate.net

Table 3: Examples of Identified Impurities and Degradation Products of Olmesartan

| Impurity/Degradation Product Name | Type | Origin/Method of Generation |

|---|---|---|

| Olmesartan Acid Impurity | Process-Related / Degradation | Hydrolysis of the medoxomil ester |

| Imp-A to Imp-G | Process-Related | Byproducts of the synthetic route |

| N-1/N-2 Medoxomil Derivatives | Process-Related | Regioisomers formed during synthesis |

| DP1 - DP22 | Degradation | Generated via chlorination treatment |

| Methoxy Impurity | Process-Related | Formation during Grignard reaction step |

Information compiled from multiple research articles. mdpi.comnih.govscirp.orgmdpi.comderpharmachemica.com

Forced Degradation Studies under Various Stress Conditions

Forced degradation, or stress testing, is essential for establishing the intrinsic stability of a drug molecule and for developing stability-indicating methods. Olmesartan has been subjected to a variety of stress conditions as stipulated by ICH guidelines, including acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress. scirp.orgijpsr.com

The results consistently show that olmesartan is susceptible to degradation under acid, alkaline, and oxidative conditions, while it remains relatively stable under photolytic and dry heat conditions. scirp.orgnih.gov For example, significant degradation has been observed when olmesartan is exposed to 1 N HCl (acid hydrolysis), 1 N NaOH (base hydrolysis), and 3% H₂O₂ (oxidation). scirp.orgijpsr.com The degradation pathways under these conditions lead to the formation of various products that are then separated and identified using the validated analytical methods. researchgate.net

Table 4: Summary of Forced Degradation Studies on Olmesartan

| Stress Condition | Reagent/Condition Details | Observation | % Degradation (Example) |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M - 1 N HCl at 60-70°C | Significant degradation observed | ~47.6% |

| Base Hydrolysis | 0.1 N - 1 N NaOH at 60°C | Significant degradation observed | ~48.9% |

| Oxidation | 3% - 30% H₂O₂ at RT or 50°C | Significant degradation observed | ~41.9% |

| Thermal Degradation | Dry heat at 60-105°C | Generally stable, minor degradation | ~26.4% (at 100°C) |

| Photolytic Degradation | UV light / Sunlight exposure | Generally stable | No significant degradation |

Data compiled from representative studies. Actual degradation percentages can vary based on specific experimental conditions (time, temperature, reagent concentration). nih.govijpsr.comresearchgate.net

Bioanalytical Method Validation for Olmesartan in Biological Matrices (Pre-clinical)

The validation of bioanalytical methods is essential for pharmacokinetic and toxicokinetic studies in pre-clinical research. These methods must be reliable and reproducible for the quantification of olmesartan in biological matrices such as plasma. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity and selectivity. semanticscholar.orgfrontiersin.orgnih.gov

The validation process adheres to guidelines from regulatory bodies and includes the assessment of several key parameters. peerj.com Sample preparation is a critical step, with common techniques including protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). semanticscholar.orgfrontiersin.orgnih.gov LLE and SPE are often used to achieve cleaner extracts and lower limits of quantification. frontiersin.org

Validation confirms the method's linearity over a specific concentration range, its accuracy and precision (both within-run and between-run), selectivity, and stability under various conditions (e.g., bench-top, freeze-thaw, and long-term storage). frontiersin.orgnih.gov For instance, a validated LC-MS/MS method for olmesartan in plasma demonstrated excellent linearity over a range of 5.002 to 2,599.934 ng/mL, with precision (%CV) between 3.07–9.02% and accuracy (% bias) from -5.00–0.00%. frontiersin.orgnih.gov Such validated methods are crucial for generating reliable data in pre-clinical species to understand the drug's absorption, distribution, metabolism, and excretion profile.

Table 5: Summary of Bioanalytical Method Validation Parameters for Olmesartan in Plasma

| Validation Parameter | Technique | Typical Results |

|---|---|---|

| Linearity Range | LC-MS/MS | 5 - 2500 ng/mL |

| Lower Limit of Quantification (LLOQ) | LC-MS/MS | 4.82 - 5.0 ng/mL |

| Accuracy (% Bias) | LC-MS/MS | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | LC-MS/MS | ≤ 15% (≤ 20% at LLOQ) |

| Extraction Recovery | LLE / SPE | Consistent and reproducible; e.g., >85% |

| Stability | LC-MS/MS | Stable under bench-top, auto-sampler, and multiple freeze-thaw cycles |

Data synthesized from multiple bioanalytical validation studies. semanticscholar.orgfrontiersin.orgnih.govnih.gov

Solid State Chemistry, Polymorphism, and Amorphism of Olmesartan Monohydrate

Polymorphic Forms of Olmesartan (B1677269) (e.g., Crystalline Form I, Amorphous Form II)

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. Olmesartan medoxomil has been shown to exist in different polymorphic and amorphous forms. researchgate.netgoogle.com Among these, two have been prominently studied: the crystalline Form I and the amorphous Form II. researchgate.net

The crystalline nature of olmesartan medoxomil is well-established, with its differential enthalpic analysis showing a distinct endothermic peak corresponding to its melting point, which confirms its crystalline structure. mdpi.compharmaexcipients.com The transformation between these forms is a subject of study; for instance, a solution-mediated polymorphic transformation from the amorphous Form II to the crystalline Form I has been investigated in methanol-water mixtures. researchgate.net

Beyond these, other forms have been identified, such as a hemihydrate and a monohydrate. googleapis.com The hemihydrate form is characterized by a melting point of approximately 182°C and specific peaks in its X-ray Powder Diffraction (XRPD) pattern. googleapis.com Another novel crystalline polymorph, designated Form G, has also been prepared and is characterized by a predominant endothermic peak at about 105.23°C in its Differential Scanning Calorimetry (DSC) thermogram. google.com The existence of multiple crystalline and amorphous forms highlights the complexity of olmesartan's solid-state chemistry. researchgate.net

Table 1: Known Solid-State Forms of Olmesartan Medoxomil

| Form Name | Type | Key Characterization Data | Reference |

| Form I | Crystalline | Stable crystalline form. | researchgate.net |

| Form II | Amorphous | Non-crystalline, amorphous state. | researchgate.net |

| Hemihydrate | Crystalline | Melting Point: ~182°C; Distinct XRPD pattern. | googleapis.com |

| Monohydrate | Crystalline | Characterized by shifts in IR spectra peaks. | googleapis.com |

| Form G | Crystalline | DSC endothermic peak at ~105.23°C. | google.com |

| Form R | Crystalline | DSC shows two melting endotherms between ~128°-148°C and ~153°-165°C. | google.com |

| Amorphous | Amorphous | Lacks a defined crystalline structure; often pursued to improve solubility. | google.com |

Crystallization Processes and Control of Polymorphic Expression

The specific polymorphic form of olmesartan obtained is highly dependent on the crystallization process and the conditions employed. Control over these processes is essential for ensuring the consistent production of a desired solid form with optimal physicochemical properties.

Various techniques have been explored to control the crystallization of olmesartan:

Recrystallization from Mixed Solvents: A common method involves recrystallization from a mixture of an organic solvent and water. google.com This process includes dissolving olmesartan in the organic solvent, adding water, and then cooling to induce the precipitation of crystals. google.com The choice of solvent, temperature, and cooling rate can influence the resulting polymorph.

Solution Cooling Crystallization: A specific process for preparing the novel Form G involves dissolving olmesartan medoxomil in a solvent such as a nitrile or an alcohol at a temperature of about 40°C to 50°C. google.com The solution is then cooled to a temperature between 0°C and 10°C to induce crystallization and precipitate the solid. google.com

Solution-Mediated Transformation: The transformation from one polymorphic form to another can be controlled in solution. The conversion of the amorphous form to the more stable Form I in methanol-water mixtures is governed by the nucleation of Form I and the dissolution of the amorphous form. researchgate.net The rate of this transformation is influenced by factors such as water content and temperature, with the rate increasing as water content decreases and temperature increases. researchgate.net

Spherical Crystallization: This technique modifies the micrometric properties of the drug by combining crystallization and agglomeration simultaneously. wisdomlib.org Using a quasi-emulsion solvent diffusion method—with a good solvent, a bridging solvent, and a poor solvent—can produce spherical particles with improved flowability and compressibility. wisdomlib.org

Co-crystallization Strategies for Olmesartan and Related Compounds

Co-crystallization is a technique used to modify the physicochemical properties of an API by incorporating a second molecule (a co-former) into the crystal lattice. This strategy has been investigated for olmesartan, particularly in fixed-dose combinations.

Olmesartan medoxomil (Olm) and hydrochlorothiazide (B1673439) (HCTZ) are often co-formulated for the treatment of hypertension. nih.govresearchgate.net Due to the presence of hydrogen bonding sites on both molecules, they have the potential to interact and form co-crystals during co-processing. nih.govresearchgate.net Studies involving the co-evaporation of Olm and HCTZ from an ethanolic solution resulted in the formation of a new crystalline species identified as an Olm/HCTZ co-crystal. nih.govresearchgate.net However, this particular co-crystal formation was found to reduce the dissolution rate of both drugs. nih.govresearchgate.net Another approach involved preparing co-crystals of olmesartan medoxomil with chitosan (B1678972) using a solvent change technique, which aimed to enhance solubility. ijpbs.com

The formation of co-crystals is driven by non-covalent intermolecular interactions, with hydrogen bonding being particularly significant. mdpi.com In the case of olmesartan, both the drug and potential co-formers possess hydrogen bond donor and acceptor groups. nih.gov

The interaction between olmesartan medoxomil and hydrochlorothiazide has been confirmed through various analytical techniques. nih.govresearchgate.net Fourier-transform infrared spectroscopy (FTIR) of the co-evaporated product of Olm and HCTZ revealed spectral shifts indicative of intermolecular hydrogen bonding. nih.govresearchgate.netnih.gov Similarly, when olmesartan was co-crystallized with chitosan, new intense peaks in the FTIR spectrum suggested the presence of hydrogen bonding. ijpbs.com The formation of these hydrogen bonds occupies the free bonding sites on the API, which can influence properties like moisture uptake and stability. mdpi.com

While co-crystallization can be beneficial, in the case of the Olm/HCTZ co-crystal, it proved detrimental to the dissolution rate. nih.govresearchgate.net Consequently, research has focused on strategies to inhibit this deleterious interaction to improve drug release. nih.govresearchgate.net

Studies have shown that the co-crystallization of Olm and HCTZ can be prevented by introducing polymers during the co-processing stage. nih.govresearchgate.net

The addition of hydroxypropyl methylcellulose (B11928114) (HPMC) was found to inhibit the formation of the co-crystal, although this alone did not significantly enhance the dissolution rate. nih.govresearchgate.net

However, co-processing in the presence of both HPMC and aerosil (a form of silica) successfully eliminated co-crystallization and minimized the intermolecular drug-drug interaction. nih.govresearchgate.net This combined approach led to a subsequent enhancement in the dissolution of both olmesartan and hydrochlorothiazide. nih.govresearchgate.netresearchgate.net

Table 2: Effect of Excipients on Olmesartan Medoxomil (Olm) and Hydrochlorothiazide (HCTZ) Co-crystallization

| Co-processing Condition | Result | Impact on Dissolution Rate | Reference |

| Olm + HCTZ (no excipients) | Formation of Olm/HCTZ co-crystal via hydrogen bonding. | Reduced for both drugs. | nih.govresearchgate.net |

| Olm + HCTZ + HPMC | Co-crystallization was inhibited. | Not significantly enhanced. | nih.govresearchgate.net |

| Olm + HCTZ + HPMC + Aerosil | Co-crystallization was eliminated; drug-drug interaction minimized. | Enhanced for both drugs. | pharmaexcipients.comnih.govresearchgate.net |

Amorphous Solid Dispersions of Olmesartan and Stability Assessment

To overcome the poor aqueous solubility of olmesartan, a common strategy is to formulate it as an amorphous solid dispersion (ASD). jyoungpharm.org In an ASD, the crystalline drug is converted into an amorphous state and dispersed within a hydrophilic polymer matrix. This approach can significantly improve the drug's solubility and dissolution rate. jyoungpharm.orgscholarsresearchlibrary.com

Various hydrophilic carriers have been used to prepare olmesartan ASDs, including:

Polyvinylpyrrolidone (B124986) (PVP) researchgate.netjyoungpharm.org

Hydroxypropyl methylcellulose (HPMC) researchgate.net

Poloxamers (e.g., Poloxamer 407)

Polyethylene (B3416737) glycol (PEG) researchgate.net

Kolliwax GMS II scholarsresearchlibrary.com

These dispersions are typically prepared using methods like solvent evaporation. jyoungpharm.orgscholarsresearchlibrary.com The resulting product often shows a complete drug release in a much shorter time compared to the pure crystalline drug. jyoungpharm.org For example, a solid dispersion of olmesartan with PVP K30 showed full release within 30 minutes. jyoungpharm.org